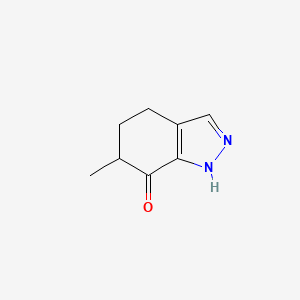

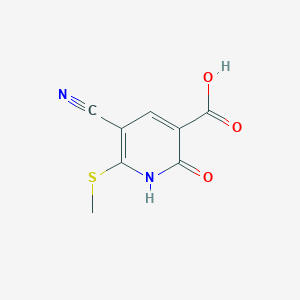

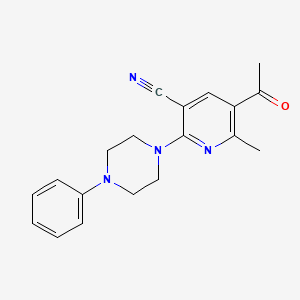

6-Methyl-1,4,5,6-tetrahydroindazol-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various tetrahydroindazole derivatives has been explored in several studies. For instance, the synthesis of TIBO derivatives, which are tetrahydroimidazo benzodiazepinones, has been achieved through modifications at the 4, 5, and 7 positions of the core structure, showing significant anti-HIV-1 activity . Another study describes the electrochemical synthesis of tetrahydropyrazolo pyridinones using a multicomponent reaction involving an electrogenerated base, which offers an environmentally friendly approach with high yields . Additionally, the synthesis of 6-amino-tetrazolo tetrazine-N-oxide, a high-nitrogen compound, demonstrates the potential of these materials in energetic applications due to their high density and excellent detonation properties .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple fused rings, which contribute to their biological activity and physical properties. For example, the TIBO derivatives possess a tetrahydroimidazo benzodiazepinone core, which is crucial for their interaction with HIV-1's reverse transcriptase enzyme . The structure of 7-(4-Methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo pyrimido tetrazole features a nearly planar tetrazolo ring fused to a pyrimidine ring, with various substituents that influence its conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their substituents and the presence of reactive functional groups. For instance, the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo thiazocine have been studied, revealing selective oxidation of the sulfide moiety and the influence of transannular participation of the amino group . The Mannich reaction has been employed to synthesize 1-substituted 5-dialkylaminomethyl tetrahydroindazolones with anti-inflammatory and analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindazole derivatives are closely related to their molecular structure. The energetic properties of 6-amino-tetrazolo tetrazine-N-oxide, such as high density and detonation performance, are attributed to its N-oxide and fused rings system . The crystal structure of 7-(4-Methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo pyrimido tetrazole reveals weak intermolecular interactions that contribute to the formation of a two-dimensional array in the crystal lattice .

Scientific Research Applications

Antitumor and Antimicrobial Activity

A study by Faidallah et al. (2013) described the synthesis of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives, which exhibited broad-spectrum antitumor activity against various tumor cell lines. Additionally, some compounds demonstrated significant antibacterial and mild to moderate antifungal activities. This research highlights the chemotherapeutic potential of 6-methyl tetrahydroindazole derivatives (Faidallah, Khan, Rostom, & Asiri, 2013).

Inhibitors of HIV-1 Attachment

Yeung et al. (2013) discussed the improvement of plasma exposure of a tetrazole-containing derivative, which is a potent inhibitor of HIV-1 attachment, through the evaluation of more lipophilic tetrazole analogs as potential oral prodrugs. This indicates the relevance of tetrahydroindazole derivatives in enhancing drug bioavailability, particularly for antiviral therapies (Yeung, Qiu, Yang, Zadjura, D’arienzo, Browning, Hansel, Huang, Eggers, Riccardi, Lin, Meanwell, & Kadow, 2013).

Anticancer and Antifungal Analyses

A study by Shaikh et al. (2017) on tetrazolylmethyl quinolines revealed that these compounds, derived from tetrahydroindazole, showed potential anticancer activity against melanoma and breast cancer cell lines, as well as antifungal activity against A. fumigatus and C. albicans. This underscores the therapeutic potential of tetrahydroindazole derivatives in cancer and fungal infection treatments (Shaikh, Kamble, Somagond, Devarajegowda, Dixit, & Joshi, 2017).

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, is formed endogenously in numerous enzymatic and nonenzymatic reactions. Nemet, Varga-Defterdarović, and Turk (2006) explored the formation and role of MG, which shares structural similarity with tetrahydroindazole derivatives, in various biological contexts, including its implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Regioselective Synthesis and Antioxidant Activity Evaluation

Bala et al. (2019) conducted a study on the regioselective synthesis of 4,5,6,7-tetrahydroindazole derivatives and evaluated their antioxidant activities, showcasing the potential of these compounds in oxidative stress-related therapeutic applications (Bala, Devi, Singh, Kaur, Kaur, Kumar, Yadav, & Singh, 2019).

properties

IUPAC Name |

6-methyl-1,4,5,6-tetrahydroindazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h4-5H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULRAERGJYCIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2555147.png)

![N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2555155.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)